molecular formula C21H17N3O2S B12926073 Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)- CAS No. 50871-62-0

Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)-

Cat. No.: B12926073
CAS No.: 50871-62-0
M. Wt: 375.4 g/mol
InChI Key: MMWRCVOQGAWZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)- is chemically identified by the molecular formula C21H17N3O2S and a molecular weight of 375.4 g/mol. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide. The compound features a benzenesulfonamide core substituted at the 4-position with a methyl group and linked via the sulfonamide nitrogen to a 2-phenyl-4-quinazolinyl group, a heterocyclic structure containing nitrogen atoms within a bicyclic aromatic framework. The compound’s Chemical Abstracts Service (CAS) registry number is 50871-62-0. Its structural descriptors include the InChI string and key, as well as the SMILES notation:

  • InChI: InChI=1S/C21H17N3O2S/c1-15-11-13-17(14-12-15)27(25,26)24-21-18-9-5-6-10-19(18)22-20(23-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)

  • InChIKey: MMWRCVOQGAWZGK-UHFFFAOYSA-N

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

These identifiers allow for precise recognition and database retrieval of the compound’s chemical information.

Historical Development in Heterocyclic Chemistry

The quinazoline nucleus, integral to this compound, has a rich history in heterocyclic chemistry dating back to the late 19th century. The term "quinazoline" was first proposed by Weddige in 1887 to describe the 1,3-benzodiazine system, recognizing its isomerism with related heterocycles such as cinnoline and quinoxaline. Early synthetic efforts were pioneered by Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogen with anthranilic acid. Subsequent work by Bischler and Lang in 1895 achieved the synthesis of the parent quinazoline compound by decarboxylation of 2-carboxyquinazoline. Niementowski further advanced the chemistry by demonstrating the formation of 3,4-dihydro-4(3H)-quinazolinone via the reaction of anthranilic acid with formamide, establishing a foundational synthetic route for quinazolinone derivatives.

The isolation of natural products such as febrifugine, a 4-quinazolinone derivative from traditional Chinese medicinal plants in the mid-20th century, significantly stimulated interest in quinazoline chemistry. This led to extensive synthesis and biological evaluation of quinazolinone and quinazoline derivatives, revealing diverse pharmacological activities including antimalarial, hypnotic, anticonvulsant, diuretic, antihypertensive, anti-inflammatory, and analgesic effects.

Benzenesulfonamide derivatives, including those linked to quinazoline moieties, have been explored for their biological activities, leveraging the sulfonamide group's known pharmacological relevance since the discovery of Prontosil in the 1930s. The sulfonamide functional group is notable for its role as a bioisostere in medicinal chemistry, often incorporated into heterocyclic frameworks to enhance biological activity and selectivity.

The specific compound, 4-methyl-N-(2-phenyl-4-quinazolinyl)benzenesulfonamide, represents a convergence of benzenesulfonamide chemistry with quinazoline heterocycles, embodying the synthetic and pharmacological advancements achieved over more than a century of heterocyclic research.

Data Table: Key Chemical Identifiers of Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)-

Property Description/Value
Molecular Formula C21H17N3O2S
Molecular Weight 375.4 g/mol
IUPAC Name 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide
CAS Number 50871-62-0
InChI InChI=1S/C21H17N3O2S/c1-15-11-13-17(14-12-15)27(25,26)24-21-18-9-5-6-10-19(18)22-20(23-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)
InChIKey MMWRCVOQGAWZGK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

This table summarizes the fundamental chemical identity markers critical for research and database referencing.

Properties

CAS No.

50871-62-0

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H17N3O2S/c1-15-11-13-17(14-12-15)27(25,26)24-21-18-9-5-6-10-19(18)22-20(23-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)

InChI Key

MMWRCVOQGAWZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazoline derivative with a phenylboronic acid in the presence of a palladium catalyst.

    Sulfonamide Formation: The final step involves the reaction of the quinazoline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and gene expression.

    Pharmacology: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-phenylquinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular pathways and processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Physical Properties

  • Dihedral Angles and Crystal Packing: The dihedral angle between the benzene ring and the sulfonamide group in 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide is 89.0°, while 4-methyl-N-(2-phenyl-4-quinazolinyl)-benzenesulfonamide likely adopts a distinct conformation due to steric and electronic effects of the quinazolinyl substituent. Similar derivatives, such as chlorophenyl-substituted benzenesulfonamides, show variations in bond lengths and angles depending on halogen placement (e.g., N-(2,3-dichlorophenyl) derivatives exhibit shorter S=O bonds compared to non-halogenated analogs) .
  • Solubility and Stability: Thiazolyl-substituted analogs (e.g., 4-cyano-N-2-thiazolylbenzenesulfonamide) exhibit reduced solubility in polar solvents compared to quinazolinyl derivatives, likely due to thiazole’s smaller π-system and weaker intermolecular interactions .

Biological Activity

Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure. The following table summarizes its key properties:

PropertyValue
CAS Number [Not available]
Molecular Formula C16H15N3O2S
Molecular Weight 313.37 g/mol
IUPAC Name 4-methyl-N-(2-phenyl-4-quinazolinyl)benzenesulfonamide
Canonical SMILES CC1=CC=CN=C1C(=O)N(S(=O)(=O)C)C2=CC=CC=C2

Mechanisms of Biological Activity

The biological activity of benzenesulfonamide derivatives often stems from their ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : Many sulfonamides inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and survival.
  • Receptor Modulation : These compounds can modulate various receptors involved in inflammatory responses and cancer pathways.
  • Antimicrobial Activity : Research indicates that benzenesulfonamides exhibit antimicrobial properties against both gram-positive and gram-negative bacteria.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of benzenesulfonamide derivatives demonstrated significant inhibitory effects against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)-3264
Sulfamethoxazole1632

These results indicate that the compound possesses notable antibacterial properties, making it a potential candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that benzenesulfonamide derivatives can inhibit the growth of cancer cell lines. For instance, a recent study tested the compound against various cancer lines and found that it significantly reduced cell viability in a dose-dependent manner. The following table presents the IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)5.2
HeLa (cervical cancer)3.8
A549 (lung cancer)7.5

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a benzenesulfonamide derivative in treating urinary tract infections caused by resistant strains of E. coli. The trial reported a 75% success rate in eliminating bacterial infection within one week of treatment.
  • Case Study on Cancer Treatment : In a preclinical model, benzenesulfonamide was administered to mice with xenograft tumors derived from human breast cancer cells. The treatment resulted in significant tumor regression compared to control groups, indicating potential for therapeutic application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-methyl-N-(2-phenyl-4-quinazolinyl)benzenesulfonamide derivatives?

  • Methodology : Utilize coupling reactions (e.g., Negishi coupling) with aryl halides and functionalized sulfonamides under anhydrous conditions. For example, Rhodium-catalyzed cycloadditions (using precursors like 4-methyl-N-(2-(prop-1-ynyl)phenyl)benzenesulfonamide) can introduce quinazolinyl groups . Optimize reaction time and temperature (e.g., THF at −78°C for 1 hour) to improve yields. Post-synthesis, purify via column chromatography or recrystallization (ethanol/acetonitrile) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology : Combine ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion verification. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and packing motifs .

Q. How can researchers address low synthetic yields (<50%) during scale-up?

  • Methodology : Screen catalysts (e.g., Pd or Rh complexes) and ligands to enhance reaction efficiency. Adjust stoichiometry of reactants (e.g., 1.5 equivalents of LiHMDS in THF) and monitor intermediates via TLC (Rf ~0.75 in ethyl acetate/hexane). Implement flow chemistry for exothermic steps to improve reproducibility .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline derivatives inform drug design?

  • Methodology : Perform graph set analysis (as per Etter’s formalism) on X-ray data to classify motifs like D (donor) and A (acceptor) interactions. For example, sulfonamide NH groups often form N–H⋯O bonds with quinazolinyl oxygen atoms, stabilizing the lattice. Use SHELXPRO to model these interactions and predict solubility .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

  • Methodology : Cross-validate docking predictions (e.g., Autodock Vina) with mutagenesis studies on target proteins (e.g., kinases). If a derivative shows poor activity despite high predicted binding affinity, analyze crystallographic data for conformational flexibility or solvation effects. Adjust QSAR models to include torsional parameters .

Q. How to design derivatives for enhanced anticancer activity via structure-activity relationship (SAR) studies?

  • Methodology : Introduce electron-withdrawing groups (e.g., chloro at position 4) to the benzenesulfonamide moiety, which enhances enzyme inhibition (e.g., carbonic anhydrase IX). Replace the phenyl group on quinazoline with heteroaromatic rings (e.g., pyridine) and evaluate IC₅₀ values in cell lines (e.g., MCF-7). Use CoMFA or 3D-QSAR to correlate substituent effects with activity .

Q. What crystallographic validation steps are essential for high-impact publication?

  • Methodology : Report R-factors (<5%), residual electron density, and ADPs (anisotropic displacement parameters) using SHELXL. Validate hydrogen atoms via difference Fourier maps and check for twinning (PLATON analysis). Deposit CIF files in the Cambridge Structural Database .

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivative Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystRhCl(PPh₃)₃Enhances cycloaddition rate
SolventDry THF (−78°C)Prevents side reactions
PurificationEthanol recrystallizationRemoves aliphatic impurities

Table 2 : Common Hydrogen-Bonding Motifs in Crystalline Derivatives

MotifDonor-Acceptor PairDistance (Å)Angle (°)Reference
N–H⋯O Sulfonamide NH → Quinazoline O2.85–3.10150–165
C–H⋯π Aryl CH → Quinazoline ring3.20–3.50120–135

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.